molecular formula C8H7FN2 B1629132 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 651744-27-3

4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1629132
CAS No.: 651744-27-3
M. Wt: 150.15 g/mol
InChI Key: DEQGYQLHBIPTQB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 651744-27-3) is a heterocyclic compound featuring a fused pyrrolopyridine scaffold substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. This structure is part of a broader class of pyrrolo[2,3-b]pyridines, which are recognized for their versatility in medicinal chemistry due to their ability to mimic purine bases and interact with biological targets such as kinases and adenosine receptors . The fluorine substitution enhances electronegativity and metabolic stability, while the methyl group contributes to steric and lipophilic properties, influencing binding affinity and selectivity .

Synthetic routes for fluorinated pyrrolo[2,3-b]pyridines often employ regioselective fluorination strategies. For example, fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide via the Balz-Schiemann reaction or lithium-halogen exchange has been reported, providing a foundation for synthesizing derivatives like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

One of the primary applications of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of FGFRs, which are implicated in various cancers due to their involvement in cell proliferation and migration. Research indicates that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For example, a derivative known as compound 4h showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro, highlighting its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action primarily involves the inhibition of the FGFR signaling pathway, which is crucial for tumor growth and metastasis. By blocking this pathway, this compound derivatives can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

Biochemical Properties and Pathways

Biochemical Interactions

The compound interacts with various biochemical pathways beyond just FGFR signaling. It has been shown to affect the RAS–MEK–ERK pathway and the PI3K–Akt signaling pathway, both of which are critical in regulating cellular responses to growth factors .

Cellular Effects

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cells) while inducing apoptotic processes. This suggests its potential utility not only in cancer treatment but also in understanding the molecular mechanisms underlying tumor biology .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange . These synthetic routes are essential for producing derivatives that may enhance therapeutic efficacy or target different biological pathways.

Derivatives and Their Applications

Numerous derivatives of this compound have been synthesized to explore their pharmacological profiles. For instance:

  • PDE4B Inhibitors : Some derivatives have been evaluated for their ability to inhibit phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses. One such derivative exhibited significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli .
  • SGK-1 Kinase Inhibitors : Other derivatives have shown promise as inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in renal and cardiovascular diseases. This suggests a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Study Application Findings
Cancer TherapyCompound 4h showed potent activity against FGFRs with low IC50 values; inhibited cell proliferation and induced apoptosis in breast cancer cells.
InflammationDerivative demonstrated significant inhibition of TNF-α release from macrophages; potential application in treating inflammatory diseases.
Renal DiseaseCompounds targeting SGK-1 showed promise for regulating electrolyte balance and inhibiting damaging cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Substituents Key Functional Groups Biological Relevance References
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine 4-F, 2-CH₃ Fluorine (electron-withdrawing), Methyl (lipophilic) Kinase inhibition, Anticancer
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF₃ Trifluoromethyl (electron-withdrawing) FGFR inhibition
3-[2-(5-Fluoroindol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine Thiazole-indole hybrid Thiazole (rigid linker), Indole (hydrophobic) Antitumor (CDK1 inhibition)
Thieno[2,3-b]pyridine derivatives Sulfur atom in fused ring Thiophene (π-conjugated) Anticancer, antimicrobial
  • Pyrrolo vs. Thieno Analogs: Replacing sulfur in thieno[2,3-b]pyridines with nitrogen yields pyrrolo[2,3-b]pyridines, improving aqueous solubility (e.g., derivative 3 in showed enhanced solubility due to morpholine substitution) . Thieno derivatives often suffer from poor pharmacokinetics, requiring solubilizing agents like cyclodextrins for in vivo studies .

Solubility and Pharmacokinetics

Table 2: Solubility and Formulation Strategies

Compound Type Aqueous Solubility Strategies for Improvement References
Thieno[2,3-b]pyridines Low (requires cyclodextrins) Nitrogen substitution (pyrrolo analogs), polymer formulations
Pyrrolo[2,3-b]pyridines Moderate to high Morpholine or hydrophilic group addition (e.g., derivative 3 in )
  • Key Finding: Pyrrolo[2,3-b]pyridines exhibit superior solubility compared to thieno analogs, making them more viable for oral administration .

Biological Activity

4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine core, which influences its pharmacological properties.

The primary mechanism of action for this compound involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cellular processes including cell proliferation, differentiation, and survival. Upon binding to these receptors, the compound prevents their activation and downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential in tumorigenesis and cancer progression.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to inhibit breast cancer cell proliferation and induce apoptosis in vitro. The compound's efficacy varies with dosage, showing significant tumor growth inhibition at lower doses without substantial toxicity .

Pharmacological Profile

The compound has been evaluated for its pharmacokinetic properties , including absorption, distribution, metabolism, and excretion (ADME). Its low molecular weight enhances bioavailability, making it a promising candidate for further drug development. Additionally, it is metabolized by liver enzymes such as cytochrome P450 isoforms, which play a role in drug metabolism and clearance.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • In a study involving breast cancer 4T1 cells, the compound inhibited cell proliferation significantly and induced apoptosis through caspase activation pathways.
    • The GI50 values (the concentration required to inhibit cell growth by 50%) for various cancer cell lines were reported to be in the micromolar range, indicating potent activity against these cells .
Cell LineGI50 (µM)
MCF-7 (Breast)0.85
HCT116 (Colon)1.25
A549 (Lung)2.10
  • Animal Models :
    • In animal studies, administration of the compound resulted in significant tumor regression with minimal side effects observed at therapeutic doses. The compound's ability to selectively target FGFRs contributes to its reduced toxicity profile compared to traditional chemotherapeutics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. Structural modifications have been explored to improve its biological activity:

  • Substitution Effects : The introduction of different substituents on the pyrrolopyridine scaffold has shown varying degrees of FGFR inhibition and cytotoxicity against cancer cells.
  • Fluorine Influence : The presence of fluorine is believed to enhance binding affinity to FGFRs due to increased lipophilicity and electronic effects on the molecule .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation, substitution, and cross-coupling reactions. For fluorination, Selectfluor® is widely used under heated conditions (70°C) in acetonitrile/ethanol, yielding ~29% after purification via column chromatography . Methylation can be achieved using NaH and methyl iodide in THF at 0°C to room temperature, as seen in the synthesis of 1-methyl derivatives . Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura cross-coupling efficiency .
  • Temperature Control : Higher temperatures (105°C) enhance boronic acid coupling but may require inert atmospheres .
  • Purification : Silica gel chromatography with gradients (e.g., DCM/EA 4:1) improves purity .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
FluorinationSelectfluor®, 70°C, MeCN/EtOH29%
MethylationNaH, MeI, THF, 0°C → rt75%
Cross-CouplingPd(PPh₃)₄, aryl boronic acid, 105°C36–37%

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.23–8.21 ppm) and NH resonances (δ ~11.88 ppm) . Methyl groups appear as singlets near δ 2.5 ppm.
  • ¹⁹F NMR : Fluorine substituents show distinct peaks (e.g., δ -172.74 ppm for 3-fluoro derivatives) .
  • HRMS : Accurately confirms molecular ions (e.g., [M+H]⁺ for C₇H₅FClN₂: calc. 171.0120, found 171.0123) .
  • X-ray Crystallography : Resolves regiochemistry in complex substitutions .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer : SAR studies focus on substituent effects at positions 3, 5, and 7:

  • Fluorine Placement : 4-Fluoro substitution enhances metabolic stability and target binding .
  • Methyl Group : 2-Methyl improves lipophilicity, affecting membrane permeability .
  • Biological Assays : Derivatives are tested against kinases (e.g., VEGFR, PDGFR) and receptors (e.g., dopamine D₄) via competitive binding assays .

Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
3-Fluoro-4-chloroDopamine D₄ Receptor12 nM
3-Cyano-5-arylFGFR2 Kinase8 nM

Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Mitigation approaches include:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and explain activity differences .

Q. Methodological Notes

  • Safety : Handle fluorinating agents (e.g., Selectfluor®) in fume hoods; NH groups may require inert atmospheres during synthesis .
  • Data Reproducibility : Document reaction scales, solvent batches, and chromatography gradients precisely .

Properties

IUPAC Name

4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQGYQLHBIPTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624176
Record name 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651744-27-3
Record name 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651744-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID70624176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (408 mg, 3.0 mmol), in THF (5 mL) sodium hydride (60% in oil, 120 mg, 3.0 mmol) was added in small portions. After 30 min, benzenesulfonyl chloride (0.42 mL, 3.3 mmol) was added and stirred at 23° C. for 21 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 25% ethyl acetate in hexane to give of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 82%). 1H NMR (400 MHz, DMSO-d6) δ 8.40 (1H, dd, J=5.8, 7.8 Hz), 8.12 (2H, dd, J=1.0, 6.3 Hz), 7.98 (1H, d, J=4.3 Hz), 7.73 (1H, tt, J=1.3, 6.9 Hz), 7.63 (3H, t, J=7.3 Hz), 7.25 (1H, dd, J=5.6, 9.9 Hz), 6.93 (1H, d, J=4.1 Hz). LCMS m/z 277 (M+H+). B. To a solution of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 2.47 mmol), in THF (12.0 mL) at −78° C., n-butyllithium solution (2.36M in hexanes, 2.30 mL, 5.44 mmol) was added dropwise. After 90 min, iodomethane (0.31 mL, 4.95 mmol) was added rapidly. After 15 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL), combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was placed in of THF (12 mL) and a solution tetrabutylammonium fluoride (1.0 M in THF, 3.7 mL, 3.7 mmol) was added. The mixture was heated at 65° C. for 16 h. The mixture was cooled RT, concentrated in vacuo and the residue was purified by preparative HPLC to yield 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 80%). 1H NMR (400 MHz, CDCl3) δ 10.70 (1H, s), 8.13 (1H, t, J=5.8 Hz), 6.77 (1H, dd, J=5.3, 9.6 Hz), 6.25 (1H, s) 2.51 (3H, s). LCMS; m/z 151 (M+H+). C. To a solution of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 2.0 mmol), in THF (6 mL), sodium hydride (60% in oil, 84 mg, 2.1 mmol) was added in small portions. After 30 min, chlorotriisopropylsilane (0.45 mL, 2.1 mmol) was added and the mixture was stirred at 65° C. for 16 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), and concentrated in vacuo. The crude material was purified by flash chromatography eluting with hexanes to give 4-fluoro-2-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (400 mg, 65%) as a colorless oil. LCMS; m/z 307 (M+H+).
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
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4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
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Reactant of Route 5
4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
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